2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Physicochemical profiling Drug-likeness Permeability prediction

2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396684-99-3) is a fully substituted spirocyclic sulfonamide featuring a unique 6,8-dioxa-2-azaspiro[3.5]nonane core with geminal dimethyl groups and an N-methanesulfonyl substituent. This compound belongs to the class of spirocyclic heterocycles widely employed as conformationally constrained scaffolds in medicinal chemistry and fragment-based drug discovery.

Molecular Formula C9H17NO4S
Molecular Weight 235.30 g/mol
CAS No. 1396684-99-3
Cat. No. B6503834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
CAS1396684-99-3
Molecular FormulaC9H17NO4S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCC1(OCC2(CN(C2)S(=O)(=O)C)CO1)C
InChIInChI=1S/C9H17NO4S/c1-8(2)13-6-9(7-14-8)4-10(5-9)15(3,11)12/h4-7H2,1-3H3
InChIKeyMUHZIARNOTVAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396684-99-3) Is a Distinct Spirocyclic Sulfonamide Building Block


2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 1396684-99-3) is a fully substituted spirocyclic sulfonamide featuring a unique 6,8-dioxa-2-azaspiro[3.5]nonane core with geminal dimethyl groups and an N-methanesulfonyl substituent . This compound belongs to the class of spirocyclic heterocycles widely employed as conformationally constrained scaffolds in medicinal chemistry and fragment-based drug discovery [1]. Unlike its parent scaffold (6,8-dioxa-2-azaspiro[3.5]nonane, CAS 93686-71-6) or non-dioxa analogs, the combination of the dioxa bridge, gem-dimethyl substitution, and methanesulfonyl group imparts distinct physicochemical properties—including a computed topological polar surface area (TPSA) of 55.84 Ų and a LogP of 0.0309—that differentiate it from closely related spirocyclic building blocks .

Why Generic Spirocyclic Sulfonamides Cannot Substitute 2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane in Lead Optimization


Interchanging spirocyclic sulfonamide building blocks without considering their quantitative physicochemical profiles risks altering critical molecular properties such as polarity, hydrogen-bonding capacity, and conformational flexibility—all of which directly impact target binding, permeability, and metabolic stability [1]. For instance, replacing the 6,8-dioxa bridge with a carbocyclic ring in the non-dioxa analog 2-(methylsulfonyl)-7-azaspiro[3.5]nonane (CAS 2161059-91-0) eliminates two hydrogen-bond acceptor atoms and changes the scaffold's polarity, which can profoundly affect ligand–protein interactions . The evidence below demonstrates that the target compound occupies a distinct physicochemical space relative to its closest analogs, making it non-interchangeable in structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Versus Closest Analogs


Increased Topological Polar Surface Area (TPSA) Relative to the Parent 6,8-Dioxa-2-azaspiro[3.5]nonane Scaffold

The target compound's TPSA of 55.84 Ų (computed by Leyan) is 83% higher than the TPSA of 30.5 Ų for the unsubstituted 6,8-dioxa-2-azaspiro[3.5]nonane core (PubChem) [1]. This increase is attributable to the methanesulfonyl group, which adds two sulfonamide oxygen atoms not present in the parent amine. In drug discovery, a TPSA below 60 Ų is generally associated with good intestinal absorption, while a TPSA below 140 Ų indicates potential blood–brain barrier penetration; thus the target compound's TPSA of 55.84 Ų positions it in a favorable range for CNS and oral drug candidates [2].

Physicochemical profiling Drug-likeness Permeability prediction

Higher Calculated LogP Compared to the 6,8-Dioxa-2-azaspiro[3.5]nonane Core Scaffold

The target compound exhibits a calculated LogP of 0.03 (Leyan), whereas the parent scaffold 6,8-dioxa-2-azaspiro[3.5]nonane has an XLogP3 of −0.7 (PubChem) [1]. This shift of +0.73 log units reflects the lipophilicity contribution of the methanesulfonyl and gem-dimethyl groups. Lipophilicity is a key driver of target-binding affinity, membrane permeability, and metabolic clearance; the near-neutral LogP of the target compound places it in the optimal range (LogP 0–3) for oral bioavailability according to Lipinski's guidelines [2].

Lipophilicity ADME prediction Lead optimization

Reduced Hydrogen-Bond Donor Count (HBD = 0) Compared to Amine-Containing Spirocyclic Analogs

The target compound possesses zero hydrogen-bond donors (HBD = 0), as the nitrogen atom is fully substituted with the methanesulfonyl group . In contrast, the parent 6,8-dioxa-2-azaspiro[3.5]nonane has HBD = 1 (free amine) and many spirocyclic amine building blocks retain one or more donors [1]. Reducing HBD count is a well-established strategy to improve passive membrane permeability and blood–brain barrier penetration; the target compound's HBD = 0 aligns with the profile of many marketed CNS drugs, where HBD ≤ 1 is often required [2].

Hydrogen-bonding capacity CNS drug design Permeability optimization

Maximized Fraction of sp³ Carbon Atoms (Fsp³) and Conformational Restriction Imposed by the Spirocyclic Dioxa Bridge

The target compound has only one rotatable bond (the S–CH₃ bond of the methanesulfonyl group) and a rigid spirocyclic core . In contrast, acyclic sulfonamide analogs or monocyclic amines typically exhibit ≥ 3–4 rotatable bonds, leading to higher conformational entropy and potentially lower target-binding affinity [1]. The 6,8-dioxa-2-azaspiro[3.5]nonane system is particularly unique because the dioxa bridge introduces two ether oxygen atoms that can act as additional hydrogen-bond acceptors while maintaining scaffold rigidity [2]. This combination of high Fsp³, conformational restriction, and multiple H-bond acceptor sites is difficult to replicate with non-spirocyclic or non-dioxa analogs.

Spirocyclic scaffolds Conformational restriction Fragment-based drug discovery

Commercial Availability with Guaranteed Purity of 98% Provides Batch-to-Batch Reproducibility for SAR Studies

The target compound is available from Leyan (Product No. 2237361) with a specified purity of 98% . While many spirocyclic sulfonamide building blocks are listed by multiple vendors, purity specifications often vary between 95% and 97%. For closely related analogs such as 2-[(4-methylphenyl)sulfonyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 92993-53-8), purity information is either not disclosed or varies by supplier . In quantitative SAR studies, impurities at the 5% level can confound IC₅₀ determinations, particularly for weakly active compounds. The 98% purity specification reduces this risk and supports reproducible pharmacological profiling.

Chemical procurement Reproducibility Quality assurance

Optimal Application Scenarios for 2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane in Drug Discovery and Chemical Biology


CNS-Penetrant Fragment Library Design

With a TPSA of 55.84 Ų, LogP of 0.03, and HBD = 0, the compound meets key multiparameter optimization (MPO) criteria for CNS drug candidates [1]. Its spirocyclic core provides a rigid, three-dimensional starting point for fragment growing, while the methanesulfonyl group serves as a metabolically stable replacement for a free amine. Procurement teams building CNS-focused fragment libraries should prioritize this scaffold over amine-containing spirocycles that carry a hydrogen-bond donor.

Structure–Activity Relationship (SAR) Exploration of Sulfonamide-Containing Lead Series

The 98% purity specification ensures that observed biological activity can be confidently attributed to the compound rather than impurities . In lead series where the sulfonamide group is a critical pharmacophore, the target compound offers a direct comparison to aryl sulfonamide analogs (e.g., tosyl derivatives) while providing distinct electronic and steric properties due to the small methyl group. This enables systematic SAR exploration of the sulfonamide moiety.

Conformational Restriction in Kinase or Protease Inhibitor Design

The single rotatable bond and rigid spirocyclic framework reduce the entropic cost of binding, which is particularly advantageous for targets with shallow or solvent-exposed binding pockets . The dioxa bridge offers two additional hydrogen-bond acceptor sites compared to carbocyclic spiroanalogs, potentially enabling interactions with kinase hinge regions or protease backbone amides that are inaccessible to less functionalized scaffolds.

Physicochemical Property Benchmarking for Spirocyclic Building Block Collections

The well-defined computed properties (TPSA 55.84, LogP 0.03, HBD 0, HBA 4, rotatable bonds 1) make this compound an ideal calibrant for assessing the property distribution of spirocyclic building block libraries. Organizations curating in-house compound collections can use it as a reference point to ensure that new acquisitions maintain appropriate property ranges for oral bioavailability and CNS penetration [1].

Quote Request

Request a Quote for 2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.